methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Researchers developing kinase inhibitor or antibacterial libraries require building blocks with precise lipophilicity and steric profiles. Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate (CAS 428848-38-8) features a unique 3-methyl substituent that shifts LogP to 3.19 (vs. 2.88 for des-methyl analog) while maintaining TPSA at 31.23 Ų, enabling fine-tuning of cellular permeability without altering core pharmacophore. • LogP = 3.19, TPSA = 31.23 Ų • Purity ≥98% • Stored at 2-8°C under dry, sealed conditions. Procure this building block to ensure batch-to-batch consistency in downstream syntheses and assay reproducibility.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 428848-38-8
Cat. No. B3328223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate
CAS428848-38-8
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=C(C=C2)C(=O)OC)C)C
InChIInChI=1S/C15H17NO2/c1-10-9-13(15(17)18-4)7-8-14(10)16-11(2)5-6-12(16)3/h5-9H,1-4H3
InChIKeyIFWZVAVCVVIKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate: Physicochemical Baseline


Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate (CAS 428848-38-8) is a substituted N-aryl-2,5-dimethylpyrrole bearing a 3-methylbenzoate ester moiety. It belongs to the class of pyrrolyl-benzoate building blocks frequently employed in medicinal chemistry for kinase inhibitor and antibacterial programs [1]. Commercial sourcing from suppliers such as AKSci, Leyan, and Chemscene indicates typical purity of ≥98%, with a molecular formula of C₁₅H₁₇NO₂, molecular weight of 243.30 g/mol, and recommended storage at 2–8°C under dry, sealed conditions . The compound’s computed topological polar surface area (TPSA) is 31.23 Ų and its consensus LogP is 3.19, placing it in a favorable range for membrane permeability in cell-based assays .

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate: Irreplaceability vs. Analogs


The 3-methyl substituent on the benzoate ring of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate is not a silent structural feature. Even when the pyrrole headgroup and ester function are conserved, the presence or absence of this single methyl group alters the compound’s lipophilicity, steric environment, and metabolic susceptibility. The closest commercial analog, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 26165-66-2), lacks this methyl group and consequently exhibits a lower LogP (2.88 vs. 3.19) . In medicinal chemistry campaigns where pyrrolyl-benzoates serve as intermediates for hydrazide or amide elaboration—exemplified by the dual enoyl-ACP reductase/DHFR inhibitor series—the 3-methyl group influences both the physicochemical profile of the final compound and the regiochemical outcome of subsequent transformations [1]. Substituting the ethyl ester analog introduces additional metabolic liability without offering the same balance of steric and electronic properties. For procurement decisions, assuming interchangeability between these analogs risks introducing batch-to-batch variability in downstream synthetic yields and biological assay reproducibility.

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate: Quantitative Differentiation


Higher LogP vs. Des-Methyl Analog

The 3-methyl group on the benzoate ring of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate raises its consensus LogP by 0.31 log units relative to the direct des-methyl comparator methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 26165-66-2). This difference is substantial enough to affect membrane partitioning and oral absorption potential according to the Lipinski rule-of-five framework .

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Unchanged TPSA Despite Increased Lipophilicity

The addition of the 3-methyl group increases LogP without altering the topological polar surface area (TPSA). Both the target compound and its des-methyl analog (CAS 26165-66-2) share a TPSA of 31.23 Ų, well below the 140 Ų threshold for oral bioavailability . This decoupling of lipophilicity and polarity is a desirable feature for maintaining solubility while tuning permeability.

Polar Surface Area Drug-likeness Physicochemical Properties

Ester Prodrug vs. Free Acid Form

The corresponding carboxylic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid (CAS 340312-91-6), has demonstrated measurable enzyme inhibitory activity in NIH Molecular Libraries Screening Center assays: IC₅₀ = 760 nM against tyrosine-protein phosphatase non-receptor type 7 (PTPN7) and IC₅₀ = 7.53 µM against the estrogen receptor [1]. The methyl ester form serves as a cell-permeable prodrug that can be hydrolyzed intracellularly to the active acid. While direct IC₅₀ data for the ester are not available, the 3-methyl group is present in both the ester and the acid, meaning biological activity observed for the acid is structurally contingent on this substitution pattern.

Prodrug Enzyme Inhibition Tyrosine Phosphatase Estrogen Receptor

Steric Differentiation vs. Meta Isomer

The 3-methyl group on the benzoate ring of the target compound creates a ortho-substitution pattern relative to the ester function that is absent in the positional isomer methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, where the pyrrole is attached at the meta position . This steric encumbrance can direct electrophilic aromatic substitution to the less hindered position and influence the conformational preferences of the ester carbonyl, impacting the outcome of subsequent hydrazinolysis or amidation reactions used to generate bioactive hydrazides [1].

Regiochemistry Steric Hindrance Synthetic Intermediate

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate: Procurement Scenarios


Benzohydrazide Library Synthesis with Lipophilicity Control

When constructing a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazides—reported as dual enoyl-ACP reductase and DHFR inhibitors [1]—the methyl ester with the 3-methyl substituent (LogP = 3.19) provides a LogP window 0.31 units higher than the des-methyl analog. This allows library designers to tune lipophilicity without altering the core pyrrole pharmacophore or polar surface area, directly impacting cellular potency and pharmacokinetic profile .

Ester Prodrug for Phenotypic Screening

For target-agnostic phenotypic screens where intracellular esterase cleavage is expected, the methyl ester serves as a membrane-permeable precursor to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, a compound with measured IC₅₀ = 760 nM against PTPN7 [2]. Procurement of the ester rather than the free acid ensures adequate cell penetration while the 3-methyl group remains essential for the acid's target engagement.

Ortho-Substituted Benzoate as Steric Probe

The ortho relationship between the 3-methyl group and the methyl ester creates a sterically differentiated benzoate system. Researchers developing new amidation or hydrazinolysis protocols can use this compound to evaluate steric effects on reaction rates and regioselectivity, contrasting results with the unhindered para-pyrrolyl benzoate lacking the 3-methyl group .

Physicochemical Standard for Compound Management

With a well-defined TPSA of 31.23 Ų and LogP of 3.19 , this compound can serve as a calibration standard for high-throughput physicochemical profiling platforms. Its differentiation from the des-methyl analog (same TPSA, lower LogP) makes it a valuable paired standard for validating computational LogP prediction models used in compound acquisition triage.

Technical Documentation Hub

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